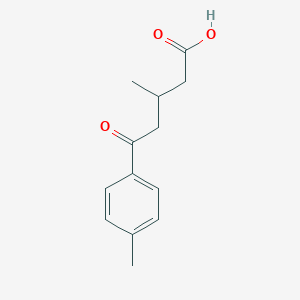
4,6-O-Ethylidene-D-glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-O-Ethylidene-D-glucose is a glucose derivative known for its unique structure where an ethylidene group is attached to the glucose molecule. This compound is often used in scientific research due to its ability to inhibit glucose transporters, particularly glucose transporter 1 (GLUT1). The molecular formula of this compound is C8H14O6, and it has a molecular weight of 206.19 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,6-O-Ethylidene-D-glucose can be synthesized through the reaction of glucose with acetaldehyde under acidic conditions. The reaction typically involves the formation of an ethylidene acetal at the 4,6-positions of the glucose molecule. The process can be summarized as follows:
Starting Material: D-glucose
Reagent: Acetaldehyde
Catalyst: Acid (e.g., hydrochloric acid)
Reaction Conditions: The reaction is carried out at room temperature, and the product is purified through crystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the controlled addition of acetaldehyde to glucose in the presence of an acid catalyst, followed by purification through recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-O-Ethylidene-D-glucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethylidene group back to hydroxyl groups.
Substitution: The ethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Carboxylic acids
Reduction: Hydroxylated glucose derivatives
Substitution: Functionalized glucose derivatives
Applications De Recherche Scientifique
4,6-O-Ethylidene-D-glucose has several applications in scientific research:
Chemistry: Used as a model compound to study glucose transport and metabolism.
Biology: Investigated for its role in inhibiting glucose transporters, particularly GLUT1.
Medicine: Explored for its potential in cancer research due to its ability to inhibit glucose uptake in cancer cells.
Mécanisme D'action
4,6-O-Ethylidene-D-glucose exerts its effects by competitively inhibiting the exofacial binding site of glucose transporter 1 (GLUT1). This inhibition prevents the transport of glucose across cell membranes, thereby reducing glucose uptake. The compound penetrates human red cells by simple diffusion and exhibits a high ether/water partition coefficient, indicating its ability to diffuse through lipid membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Deoxy-D-glucose: Another glucose derivative that inhibits glucose transport but differs in its structure and specific inhibitory mechanisms.
D-Glucose: The parent compound, which is a natural sugar and primary energy source for cells.
D-Glucose, ethylenedithioacetal: A derivative with a different protective group, used in various biochemical studies.
Uniqueness
4,6-O-Ethylidene-D-glucose is unique due to its specific inhibition of GLUT1 and its ethylidene protective group, which provides stability and specificity in biochemical reactions. This makes it a valuable tool in research focused on glucose transport and metabolism .
Propriétés
Numéro CAS |
13403-24-2 |
|---|---|
Formule moléculaire |
C8H14O6 |
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
2,3-dihydroxy-3-(5-hydroxy-2-methyl-1,3-dioxan-4-yl)propanal |
InChI |
InChI=1S/C8H14O6/c1-4-13-3-6(11)8(14-4)7(12)5(10)2-9/h2,4-8,10-12H,3H2,1H3 |
Clé InChI |
CYJNDOQNVXFIJC-UHFFFAOYSA-N |
SMILES |
CC1OCC(C(O1)C(C(C=O)O)O)O |
SMILES isomérique |
CC1OC[C@H]([C@@H](O1)[C@@H]([C@H](C=O)O)O)O |
SMILES canonique |
CC1OCC(C(O1)C(C(C=O)O)O)O |
Key on ui other cas no. |
13403-24-2 |
Synonymes |
4,6-O-ethylidene glucose ethylidene glucose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















